Ropsacitinib - 2127109-84-4

Ropsacitinib

Catalog Number: EVT-279254
CAS Number: 2127109-84-4
Molecular Formula: C20H17N9
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06826647, also known as Tyk2-IN-8, is an orally administered, tyrosine kinase 2 (TYK2) inhibitor, that is in development with Pfizer for the treatment of plaque psoriasis and inflammatory bowel disease.
Overview

Ropsacitinib, also known as PF-06826647, is an orally administered selective inhibitor of tyrosine kinase 2 (TYK2). It is currently under development by Pfizer for the treatment of various immune-mediated inflammatory diseases, particularly psoriasis and psoriatic arthritis. TYK2 plays a crucial role in the signaling pathways of several cytokines, making it a significant target for therapeutic intervention in conditions characterized by dysregulated immune responses.

Source and Classification

Ropsacitinib is classified as a small-molecule drug that specifically targets the TYK2 enzyme, which is part of the Janus kinase family. This family includes four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Ropsacitinib’s mechanism of action involves inhibiting the phosphorylation processes mediated by TYK2, thereby interrupting the downstream signaling pathways activated by various cytokines such as interleukin-23 and interleukin-12, which are implicated in inflammatory diseases .

Synthesis Analysis
  1. Initial Reaction: A coupling reaction to form a core structure.
  2. Functionalization: Modifications to introduce specific functional groups that enhance selectivity for TYK2.
  3. Purification: Techniques such as recrystallization or chromatography to isolate the final product with high purity.

The exact synthetic route remains proprietary information held by Pfizer.

Molecular Structure Analysis

Ropsacitinib's molecular structure features a complex arrangement that allows it to interact selectively with the TYK2 enzyme. Its chemical formula is C₁₈H₁₉N₅O, and it has a molecular weight of approximately 325.38 g/mol. The compound contains several functional groups that contribute to its binding affinity and specificity for TYK2.

  • Key Structural Features:
    • A pyrimidine ring system
    • A piperazine moiety
    • Various substituents that enhance solubility and bioavailability

The structural data supports its role as an ATP-competitive inhibitor, which is essential for its function in blocking the kinase activity of TYK2 .

Chemical Reactions Analysis

While specific chemical reactions involved in the synthesis of Ropsacitinib are not publicly detailed, it is understood that the compound undergoes various transformations during its synthesis:

  1. Suzuki Coupling: Often used for forming carbon-carbon bonds.
  2. Ammoniation: To introduce nitrogen-containing groups.
  3. Intramolecular Cyclization: To finalize the molecular architecture.

These reactions are critical in establishing the compound's efficacy and selectivity as a TYK2 inhibitor.

Mechanism of Action

Ropsacitinib functions by inhibiting the enzymatic activity of TYK2, which is crucial for mediating signals from several cytokine receptors involved in immune responses. The mechanism can be summarized as follows:

  1. Cytokine Binding: When cytokines like interleukin-23 bind to their receptors on immune cells, they activate associated JAKs.
  2. TYK2 Activation: In normal conditions, TYK2 becomes activated and phosphorylates downstream signaling molecules.
  3. Inhibition by Ropsacitinib: Ropsacitinib binds to the active site of TYK2, preventing its activation and subsequent phosphorylation of signal transducer and activator of transcription proteins (STATs).
  4. Downstream Effects: This inhibition leads to reduced expression of pro-inflammatory cytokines and ultimately dampens inflammatory responses associated with diseases like psoriasis .
Physical and Chemical Properties Analysis

Ropsacitinib exhibits several notable physical and chemical properties:

  • Solubility: It has been designed to have good aqueous solubility, enhancing its bioavailability when administered orally.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain its integrity.
  • Melting Point: Specific melting point data may not be available but is typically optimized during development for pharmaceutical formulations.

These properties are critical for ensuring effective delivery and action within biological systems.

Applications

Ropsacitinib is primarily being investigated for its therapeutic potential in treating:

  • Psoriasis: Clinical trials have demonstrated its efficacy in reducing symptoms associated with moderate to severe psoriasis.
  • Psoriatic Arthritis: Ongoing studies are assessing its impact on joint inflammation and associated symptoms.
  • Other Immune-Mediated Disorders: Given its mechanism of action targeting cytokine signaling pathways, Ropsacitinib may also have applications in other inflammatory conditions such as ulcerative colitis or Crohn's disease.

The ongoing research aims to establish Ropsacitinib's safety profile and long-term efficacy across these various indications .

Molecular Characterization of Ropsacitinib

Structural Chemistry and Physicochemical Properties

Molecular Formula and Atomic Configuration

Ropsacitinib (PF-06826647) is a synthetic organic compound with the molecular formula C₂₀H₁₇N₉ and a molar mass of 383.42 g/mol [1] [4] [8]. Its atomic configuration features a complex polyheterocyclic architecture centered on a cyclobutane core substituted with two nitrile groups (-C≡N) at the 1- and 3-positions. This core connects to a pyrazolo[1,5-a]pyrazine moiety via a pyrazole linker, further extended by a 1-methylpyrazole unit [1] [8]. The stereochemistry is defined by the trans (1r,3r) configuration at the cyclobutane ring, confirmed through chiral resolution and critical for optimal target binding [8]. Elemental analysis confirms the composition: Carbon (62.65%), Hydrogen (4.47%), and Nitrogen (32.88%) [8].

Table 1: Atomic Composition of Ropsacitinib

ElementPercentage CompositionAtom Count
Carbon (C)62.65%20
Hydrogen (H)4.47%17
Nitrogen (N)32.88%9

Hydrogen Bonding and Polar Surface Area Analysis

Ropsacitinib exhibits six hydrogen bond acceptors but lacks hydrogen bond donors, influencing its solubility and membrane permeability [4]. Its topological polar surface area (TPSA) is 113.41 Ų, a key descriptor for drug absorption potential. This moderately high TPSA value, combined with a calculated partition coefficient (XLogP) of 1.08, suggests balanced lipophilicity and hydrophilicity [4] [8]. The molecule displays four rotatable bonds, indicating moderate conformational flexibility [4]. These properties collectively contribute to its favorable solubility profile in dimethyl sulfoxide (DMSO) (77 mg/mL or 200.82 mM), though it remains insoluble in water or ethanol [2] [8].

Table 2: Hydrogen Bonding and Solubility Profile

PropertyValueImplication
Hydrogen Bond Acceptors6Facilitates target interactions
Hydrogen Bond Donors0Redects desolvation penalty
Rotatable Bonds4Moderate molecular flexibility
Topological Polar SA (Ų)113.41Moderate membrane permeability
Solubility in DMSO200.82 mMSuitable for in vitro assays

Lipinski’s Rule Compliance and Drug-Likeness Profiling

Ropsacitinib fully complies with Lipinski's Rule of Five, a benchmark for drug-likeness:

  • Molecular weight = 383.42 Da (<500 Da)
  • Calculated XLogP = 1.08 (<5)
  • Hydrogen bond acceptors = 6 (<10)
  • Hydrogen bond donors = 0 (<5) [4] [10]

This compliance predicts favorable oral bioavailability. Additionally, its lipophilic efficiency (LipE), a critical metric balancing potency and permeability, is optimized through strategic molecular design targeting the TYK2 glycine-rich loop [3] [5]. The absence of any Lipinski violations, coupled with moderate lipophilicity, supports its development as an orally active therapeutic agent for chronic inflammatory conditions [4] [10].

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies of TYK2 Binding Domains

X-ray crystallography reveals that ropsacitinib binds competitively to the adenosine triphosphate (ATP)-binding site within the catalytically active JH1 domain of TYK2 [3] [6]. Structural studies (PDB: 3LXP, 6DBM) demonstrate critical interactions:

  • Hinge Region Engagement: The central pyrazolo-pyrazine scaffold forms hydrogen bonds with Val981 (backbone NH) and Glu979 (backbone carbonyl) via weak C–H‧‧O interactions [3] [5].
  • Glycine-Rich Loop Positioning: The cyclobutane-dinitrile moiety projects into a hydrophobic pocket lined by Leu1030 and Gly1040, exploiting conformational differences between JAK isoforms for selectivity [3] [5] [6].
  • Selectivity Mechanism: The distinct "closed" conformation of TYK2's glycine-rich loop accommodates the nitrile groups, while JAK2/JAK3 exhibit more open configurations, reducing affinity [3]. This binding mode achieves an inhibitory concentration (IC₅₀) of 17 nM for TYK2 JH1, with 4.4-fold selectivity over JAK2 (IC₅₀ = 74 nM) and 22.5-fold over JAK1 (IC₅₀ = 383 nM) [2] [10].

Table 3: Key Crystallographic Parameters of TYK2-Ropsacitinib Complexes

PDB IDResolution (Å)Binding DomainKey InteractionsLigand Position
3LXP1.65JH1 (Catalytic)H-bond: Val981; Hydrophobic: Leu1030, Gly1040ATP-binding cleft
6DBM2.37JH1 (Catalytic)Van der Waals: Asn1028; C-H‧‧O: Glu979Adjacent to hinge region

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H-NMR spectroscopy validates ropsacitinib's structure and stereochemistry in solution [8] [9]. Characteristic signals include:

  • Aromatic Protons: Multiplets between δ 8.50–7.60 ppm (pyrazole and pyrazine H-atoms)
  • Cyclobutane Protons: Distinct diastereotopic methylene signals at δ 3.80–3.20 ppm (C₅-H₂ and C₆-H₂)
  • Methyl Group: Sharp singlet at δ 3.90 ppm (N-CH₃ of pyrazole) [8] [9]

¹³C-NMR confirms nitrile carbon resonances at δ 115–120 ppm, while the pyrazine carbons appear at δ 140–160 ppm [9]. NMR-based conformational analysis in DMSO-d₆ corroborates the trans configuration of the cyclobutane ring, aligning with crystallographic data and demonstrating structural consistency between solid and solution states [8] [9]. These spectral signatures serve as essential quality control markers for compound purity (>98% by HPLC) and batch-to-batch reproducibility [8] [9] [10].

Properties

CAS Number

2127109-84-4

Product Name

Ropsacitinib

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile

Molecular Formula

C20H17N9

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N

Solubility

Soluble in DMSO

Synonyms

PF-06826647; PF 06826647; PF06826647; PF-6826647; PF 6826647; PF6826647; Tyk2-IN-8; Tyk2-IN 8; Tyk2-IN8;

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.